REACTION_CXSMILES
|
C(C1NC(=S)NC=1C(=O)C1C=CN=CC=1)CC.[CH2:18]([C:20]1[NH:21][C:22](=[S:36])[NH:23][C:24]=1[C:25](=[O:35])[C:26]1[CH:31]=[CH:30][CH:29]=[C:28]2OCO[C:27]=12)C>>[CH3:18][C:20]1[NH:21][C:22](=[S:36])[NH:23][C:24]=1[C:25](=[O:35])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1
|
Name
|
2-amino-4-methyl-1-[2-(1H-pyrryl)]-1,3-pentadione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-amino-1-phenyl-1-3-butadione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,3-dihydro-4-isopropyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,3-dihydro-4-propyl-5-isonicotinoyl-2H-imidazole-2-thione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C=1NC(NC1C(C1=CC=NC=C1)=O)=S
|
Name
|
1,3-dihydro-4-ethyl-5-(2,3-methylenedioxybenzoyl)-2H-imidazole-2-thione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1NC(NC1C(C1=C2C(=CC=C1)OCO2)=O)=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC=1NC(NC1C(C1=CC=CC=C1)=O)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |